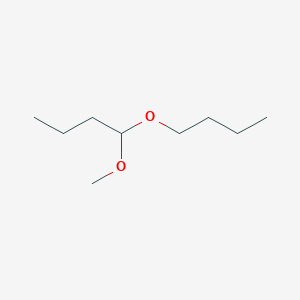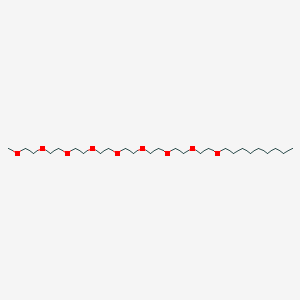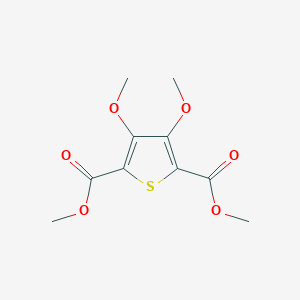
Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate is an organic compound with the molecular formula C10H12O6S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate typically involves the reaction of 2,5-dimethyl dicarboxylate-3,4-sodium thiophene diol with dimethyl sulfate in an organic solvent under heating conditions. This reaction yields this compound . The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiol derivatives.
科学的研究の応用
Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), which are used in organic electronics.
Materials Science: The compound is used in the development of electroactive materials for applications such as sensors and actuators.
Biology and Medicine:
作用機序
The mechanism of action of Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate in its applications primarily involves its ability to participate in π-conjugated systems. This allows it to facilitate electron transfer processes, making it valuable in the synthesis of conductive polymers like PEDOT . The molecular targets and pathways involved are related to its interaction with other molecules in the formation of these polymers.
類似化合物との比較
Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A similar compound used in the synthesis of PEDOT.
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: Another derivative of thiophene with different functional groups.
Uniqueness
Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate is unique due to its specific functional groups, which allow for versatile chemical reactions and applications in organic electronics and materials science. Its ability to form conductive polymers distinguishes it from other thiophene derivatives.
特性
CAS番号 |
118851-98-2 |
|---|---|
分子式 |
C10H12O6S |
分子量 |
260.27 g/mol |
IUPAC名 |
dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C10H12O6S/c1-13-5-6(14-2)8(10(12)16-4)17-7(5)9(11)15-3/h1-4H3 |
InChIキー |
MYIOAWSCCLRJER-UHFFFAOYSA-N |
正規SMILES |
COC1=C(SC(=C1OC)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14292126.png)
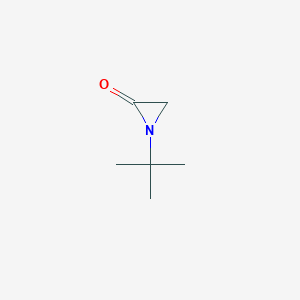

![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B14292152.png)
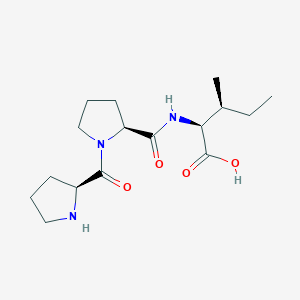
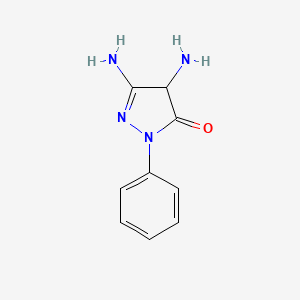
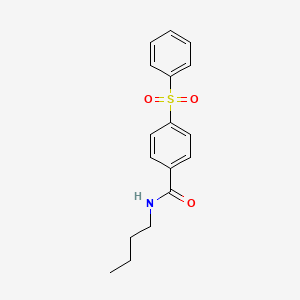
![2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate](/img/structure/B14292166.png)

